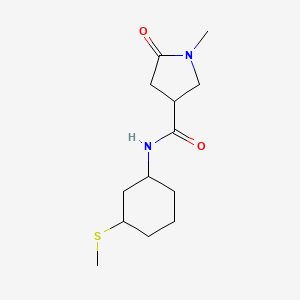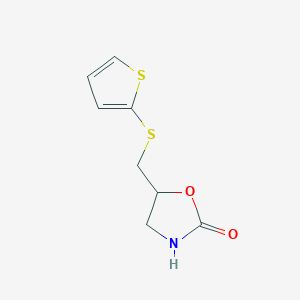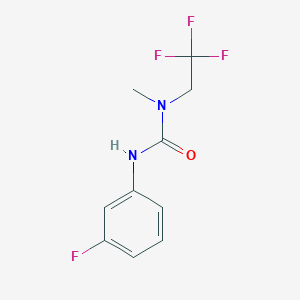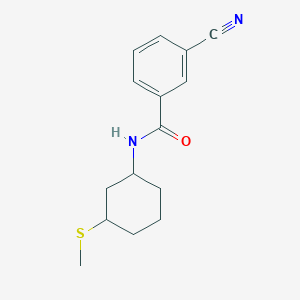
3-cyano-N-(3-methylsulfanylcyclohexyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyano-N-(3-methylsulfanylcyclohexyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential for use in various applications. This compound is classified as a benzamide derivative and has a molecular formula of C16H21N2OS. In
Mechanism of Action
The mechanism of action of 3-cyano-N-(3-methylsulfanylcyclohexyl)benzamide is not fully understood. However, studies have suggested that this compound exerts its antitumor activity by inhibiting the activity of tubulin, a protein involved in cell division. This inhibition leads to the disruption of microtubule formation, which is essential for cell division. In addition, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
In the field of neuroscience, studies have suggested that 3-cyano-N-(3-methylsulfanylcyclohexyl)benzamide exerts its neuroprotective effects by reducing oxidative stress in the brain. This compound has been shown to increase the activity of antioxidant enzymes and reduce the production of reactive oxygen species.
Biochemical and Physiological Effects:
3-cyano-N-(3-methylsulfanylcyclohexyl)benzamide has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. In addition, this compound has been shown to reduce the expression of various proteins involved in cancer cell survival and metastasis.
In the field of neuroscience, this compound has been shown to reduce oxidative stress in the brain, which can lead to neuroprotection. This compound has also been shown to improve cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 3-cyano-N-(3-methylsulfanylcyclohexyl)benzamide in lab experiments is its high purity and high yield. This compound can be synthesized using a relatively simple and efficient method, which makes it a cost-effective option for research.
One limitation of using this compound in lab experiments is its limited solubility in water. This can make it difficult to use in certain experiments that require aqueous solutions. In addition, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to investigate its effects.
Future Directions
There are several future directions for research on 3-cyano-N-(3-methylsulfanylcyclohexyl)benzamide. One direction is to further investigate its potential as an antitumor agent. Studies could focus on optimizing the synthesis method to improve the yield and purity of the compound, as well as investigating its effects on different types of cancer cells.
Another direction for research is to investigate the potential of this compound as a neuroprotective agent. Studies could focus on elucidating its mechanism of action in the brain, as well as investigating its effects on different neurological disorders.
Finally, future research could focus on developing new derivatives of 3-cyano-N-(3-methylsulfanylcyclohexyl)benzamide with improved solubility and bioavailability. These derivatives could be used to investigate new potential applications of this compound in various fields of scientific research.
Synthesis Methods
The synthesis of 3-cyano-N-(3-methylsulfanylcyclohexyl)benzamide involves the reaction of 3-methylthiophene-2-carboxylic acid with 1,3-cyclohexanedione in the presence of acetic anhydride and sulfuric acid. The resulting product is then reacted with cyanogen bromide to form the final compound. This synthesis method has been optimized to yield high purity and high yield of the product.
Scientific Research Applications
3-cyano-N-(3-methylsulfanylcyclohexyl)benzamide has been extensively studied for its potential use in various scientific research applications. One such application is in the field of medicinal chemistry, where this compound has been shown to possess antitumor activity. Studies have demonstrated that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Another potential application of this compound is in the field of neuroscience. Studies have shown that 3-cyano-N-(3-methylsulfanylcyclohexyl)benzamide has neuroprotective effects and can reduce oxidative stress in the brain. This compound has also been shown to improve cognitive function and memory in animal models.
properties
IUPAC Name |
3-cyano-N-(3-methylsulfanylcyclohexyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-19-14-7-3-6-13(9-14)17-15(18)12-5-2-4-11(8-12)10-16/h2,4-5,8,13-14H,3,6-7,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUQGLFTKQJWIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCCC(C1)NC(=O)C2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyano-N-(3-methylsulfanylcyclohexyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(1-phenyltetrazol-5-yl)ethyl]-3H-benzimidazole-5-carboxamide](/img/structure/B7594313.png)
![2-(3-hydroxyphenyl)-N-[oxan-4-yl(phenyl)methyl]acetamide](/img/structure/B7594316.png)
![2-(3,4-dihydro-2H-chromen-4-yl)-N-[1-(3-methoxypropyl)piperidin-4-yl]acetamide](/img/structure/B7594333.png)
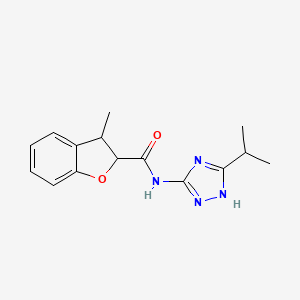
![3-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]morpholine-4-carboxamide](/img/structure/B7594336.png)
![[3-(4-Methylphenyl)thiomorpholin-4-yl]-(oxolan-2-yl)methanone](/img/structure/B7594359.png)
![1-[1-(2,6-Difluorophenyl)propan-2-yl]-3-[2-(oxolan-2-ylmethoxy)ethyl]urea](/img/structure/B7594360.png)
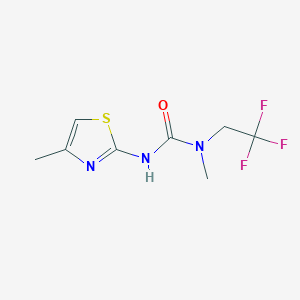
![3-[(1-Cyclopropyltetrazol-5-yl)methylsulfanyl]-1-(3-fluorophenyl)piperidin-2-one](/img/structure/B7594367.png)
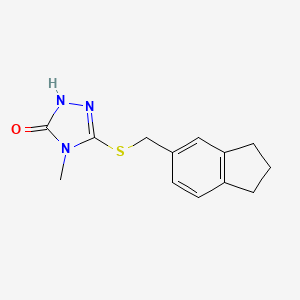
![2-[(1-Methylsulfonylpiperidin-3-yl)amino]-6-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B7594389.png)
